4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde
Overview
Description
4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by the presence of a cyclobutylmethoxy group and a nitro group attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde typically involves the nitration of 4-(Cyclobutylmethoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-(Cyclobutylmethoxy)-3-aminobenzaldehyde.
Oxidation: 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclobutylmethoxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzaldehyde: Lacks the cyclobutylmethoxy group, which affects its solubility and reactivity.
4-(Cyclobutylmethoxy)-2-nitrobenzaldehyde: The position of the nitro group is different, leading to variations in chemical behavior and biological activity.
Uniqueness
4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde is unique due to the combination of the cyclobutylmethoxy and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(cyclobutylmethoxy)-3-nitrobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-7-10-4-5-12(11(6-10)13(15)16)17-8-9-2-1-3-9/h4-7,9H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWDDMYUUBFEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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